molecular formula C14H15NO3S B14858710 2-(4-Ethoxy-phenyl)-thiazole-5-carboxylic acid ethyl ester

2-(4-Ethoxy-phenyl)-thiazole-5-carboxylic acid ethyl ester

Cat. No.: B14858710
M. Wt: 277.34 g/mol
InChI Key: SJPZOBLILKGIIU-UHFFFAOYSA-N
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Description

2-(4-Ethoxy-phenyl)-thiazole-5-carboxylic acid ethyl ester is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a thiazole ring substituted with a carboxylic acid ethyl ester group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxy-phenyl)-thiazole-5-carboxylic acid ethyl ester typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under basic conditions.

    Introduction of the Phenyl Group: The phenyl group with an ethoxy substituent can be introduced via a nucleophilic aromatic substitution reaction.

    Esterification: The carboxylic acid group on the thiazole ring is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxy-phenyl)-thiazole-5-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ester group to an alcohol or other reduced forms.

    Substitution: The ethoxy group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base or a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2-(4-Ethoxy-phenyl)-thiazole-5-carboxylic acid ethyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new thiazole-based compounds.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibitors and receptor ligands.

    Medicine: Thiazole derivatives are known for their pharmacological properties, and this compound may be investigated for potential therapeutic applications, such as antimicrobial or anticancer agents.

    Industry: It can be used in the development of new materials, including polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-Ethoxy-phenyl)-thiazole-5-carboxylic acid ethyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved can vary, but common mechanisms include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxy-phenyl)-thiazole-5-carboxylic acid ethyl ester: Similar structure but with a methoxy group instead of an ethoxy group.

    2-(4-Ethyl-phenyl)-thiazole-5-carboxylic acid ethyl ester: Similar structure but with an ethyl group instead of an ethoxy group.

    2-(4-Hydroxy-phenyl)-thiazole-5-carboxylic acid ethyl ester: Similar structure but with a hydroxy group instead of an ethoxy group.

Uniqueness

The presence of the ethoxy group in 2-(4-Ethoxy-phenyl)-thiazole-5-carboxylic acid ethyl ester imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and may enhance its suitability for certain applications, particularly in medicinal chemistry and material science.

Properties

Molecular Formula

C14H15NO3S

Molecular Weight

277.34 g/mol

IUPAC Name

ethyl 2-(4-ethoxyphenyl)-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C14H15NO3S/c1-3-17-11-7-5-10(6-8-11)13-15-9-12(19-13)14(16)18-4-2/h5-9H,3-4H2,1-2H3

InChI Key

SJPZOBLILKGIIU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC=C(S2)C(=O)OCC

Origin of Product

United States

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